molecular formula C20H32N2O4 B6336229 Boc-Leu-psi(CH2NH)-Phe-OH CAS No. 204199-69-9

Boc-Leu-psi(CH2NH)-Phe-OH

Cat. No.: B6336229
CAS No.: 204199-69-9
M. Wt: 364.5 g/mol
InChI Key: YLTAXVACNOZSLH-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Leu-psi(CH2NH)-Phe-OH is a synthetic peptide compound that has garnered attention in the field of medical and biochemical research. This compound is a derivative of leucine enkephalin, an endogenous opioid peptide known for its role in pain management and mood regulation. The structure of this compound includes a Boc (tert-butyloxycarbonyl) protecting group, a leucine residue, a pseudopeptide bond (psi(CH2NH)), and a phenylalanine residue.

Preparation Methods

The synthesis of Boc-Leu-psi(CH2NH)-Phe-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The pseudopeptide bond (psi(CH2NH)) is introduced through a reductive amination reaction. The Boc protecting group is used to protect the amino group during the synthesis and is removed at the end of the process. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

Boc-Leu-psi(CH2NH)-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pseudopeptide bond, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon.

Scientific Research Applications

Boc-Leu-psi(CH2NH)-Phe-OH has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide bond formation and stability.

    Biology: Investigated for its role in modulating biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications in pain management and mood disorders.

    Industry: Utilized in the development of new peptide-based drugs and biochemical assays.

Mechanism of Action

The mechanism of action of Boc-Leu-psi(CH2NH)-Phe-OH involves its interaction with specific molecular targets, such as opioid receptors. The pseudopeptide bond (psi(CH2NH)) mimics the natural peptide bond, allowing the compound to bind to receptors and exert its effects. This interaction can modulate signaling pathways involved in pain perception and mood regulation.

Comparison with Similar Compounds

Boc-Leu-psi(CH2NH)-Phe-OH can be compared with other similar compounds, such as:

    Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH: Another synthetic peptide with a similar structure but different amino acid residues.

    Boc-Leu-psi(CH2NH)-Leu-OH: A derivative with leucine residues instead of phenylalanine.

    Leucine enkephalin: The natural opioid peptide from which this compound is derived. The uniqueness of this compound lies in its specific combination of amino acid residues and the pseudopeptide bond, which confer distinct biological and chemical properties.

Properties

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4/c1-14(2)11-16(22-19(25)26-20(3,4)5)13-21-17(18(23)24)12-15-9-7-6-8-10-15/h6-10,14,16-17,21H,11-13H2,1-5H3,(H,22,25)(H,23,24)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTAXVACNOZSLH-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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